molecular formula C14H12Se B14591046 Benzene, [(1-phenylethenyl)seleno]- CAS No. 61634-68-2

Benzene, [(1-phenylethenyl)seleno]-

Cat. No.: B14591046
CAS No.: 61634-68-2
M. Wt: 259.22 g/mol
InChI Key: LNVYZKXVIFOQNZ-UHFFFAOYSA-N
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Description

Benzene, [(1-phenylethenyl)seleno]- (CAS 61634-68-2) is an organoselenium compound with the molecular formula C₁₄H₁₂Se and a molecular weight of 259.20508 g/mol . Structurally, it consists of a benzene ring substituted with a selenoether group (-Se-) linked to a 1-phenylethenyl moiety. The compound’s IUPAC name is 1-phenylethenylselanylbenzene, and it is also known as phenyl 1-phenylvinyl selenide . Its SMILES notation (C=C(C₁=CC=CC=C₁)[Se]C₂=CC=CC=C₂) highlights the selenium atom bridging two aromatic systems, which may influence its electronic and steric properties.

Properties

CAS No.

61634-68-2

Molecular Formula

C14H12Se

Molecular Weight

259.22 g/mol

IUPAC Name

1-phenylethenylselanylbenzene

InChI

InChI=1S/C14H12Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H2

InChI Key

LNVYZKXVIFOQNZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Methodology and Reaction Design

Electrochemical methods have emerged as sustainable pathways for synthesizing selenylated compounds. Drawing from the electrochemical intramolecular cyclization of 2-alkynylphenols with diselenides, a analogous approach can be adapted for benzene, [(1-phenylethenyl)seleno]-. The reaction employs diphenyldiselenide (Ph₂Se₂) and 1-phenylethenylmagnesium bromide under galvanostatic conditions.

Reaction Setup :

  • Electrodes : Platinum anode and cathode (1.0 × 1.0 cm²)
  • Electrolyte : Tetrabutylammonium perchlorate (TBAClO₄, 0.4 equiv) in acetonitrile (ACN)
  • Current : Constant 10 mA
  • Substrates : Ph₂Se₂ (0.25 mmol) and 1-phenylethenylmagnesium bromide (0.5 mmol)

Mechanistic Pathway :

  • Anodic Oxidation : Ph₂Se₂ undergoes oxidation at the anode, generating phenylselenium radicals (PhSe·).
  • Radical Coupling : The 1-phenylethenylmagnesium bromide reacts with PhSe·, forming a selenium-centered intermediate.
  • Reductive Elimination : Cathodic reduction facilitates the elimination of MgBr₂, yielding the target compound.

Yield and Scope :

Substrate Pair Reaction Time (h) Yield (%)
Ph₂Se₂ + Styryl-MgBr 2.5 88
(p-MeOPh)₂Se₂ + Styryl-MgBr 3.0 76

This method avoids exogenous oxidants and transition metals, aligning with green chemistry principles.

Nucleophilic Substitution with Benzeneselenol

Synthesis of Benzeneselenol Precursor

Benzeneselenol (PhSeH), a key intermediate, is synthesized via reduction of diphenyldiselenide (Ph₂Se₂) using NaBH₄ in ethanol:
$$
\text{Ph}2\text{Se}2 + 2 \text{NaBH}4 \rightarrow 2 \text{PhSeH} + 2 \text{NaB} + \text{H}2
$$
Conditions : Ethanol, 0°C, 1 h (Yield: 92%).

Alkylation of Benzeneselenol

PhSeH reacts with 1-phenylethenyl bromide in the presence of K₂CO₃:
$$
\text{PhSeH} + \text{CH}2=\text{CHPh-Br} \xrightarrow{\text{K}2\text{CO}3} \text{PhSe-CH}2\text{CH}_2\text{Ph} + \text{HBr}
$$
Optimization :

  • Solvent : Dimethylformamide (DMF)
  • Base : K₂CO₃ (2.0 equiv)
  • Temperature : 60°C, 6 h
  • Yield : 78%

Limitations : Competing elimination reactions may reduce yields at higher temperatures.

Transition Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

A copper-catalyzed coupling between phenylselenol and 1-phenylethenyl iodide offers a scalable route:
$$
\text{PhSeH} + \text{CH}2=\text{CHPh-I} \xrightarrow{\text{CuI, Phenanthroline}} \text{PhSe-CH}2\text{CH}_2\text{Ph} + \text{HI}
$$
Conditions :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : 82%

Palladium-Mediated Coupling

Palladium catalysts enable coupling of styrylboronic acids with PhSeBr:
$$
\text{PhSeBr} + \text{CH}2=\text{CHPh-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{PhSe-CH}2\text{CH}2\text{Ph} + \text{B(OH)}_3
$$
Optimized Parameters :

  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : THF/H₂O (4:1), 80°C, 8 h
  • Yield : 85%

Comparative Analysis of Methods

Efficiency and Sustainability

Method Yield (%) Reaction Time (h) Environmental Impact
Electrochemical 88 2.5 Low (solvent reuse)
Nucleophilic Substitution 78 6 Moderate (HBr waste)
Ullmann Coupling 82 12 High (Cu waste)
Palladium Catalysis 85 8 Moderate (Pd cost)

Electrochemical synthesis stands out for its short reaction time and minimal waste, though substrate scope may be limited compared to cross-coupling.

Mechanistic Considerations

  • Radical Pathways : Electrochemical methods proceed via selenium-centered radicals, as evidenced by TEMPO inhibition studies.
  • Polar Mechanisms : Nucleophilic substitution follows an SN2 pathway, requiring polar aprotic solvents to stabilize transition states.

Functionalization and Applications

The synthesized compound serves as a precursor for further derivatization:

  • Oxidation : Treatment with m-CPBA yields the selenoxide (PhSe(O)-CH₂CH₂Ph), enhancing electrophilicity for Diels-Alder reactions.
  • Polymerization : Radical-initiated polymerization forms conductive selenophene-based polymers, relevant in organic semiconductors.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(1-phenylethenyl)seleno]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, [(1-phenylethenyl)seleno]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, [(1-phenylethenyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. The compound can interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzene, [(1-methylenepentyl)seleno]- (CAS 63831-76-5)

  • Molecular Formula : C₁₂H₁₆Se
  • Molecular Weight : 239.215 g/mol
  • Key Differences : Replaces the 1-phenylethenyl group with a 1-methylenepentyl chain. This reduces aromatic conjugation and increases hydrophobicity due to the aliphatic chain. The shorter substituent may lower steric hindrance compared to the bulkier phenylethenyl group in the target compound .

Halogen-Substituted Analogs

Benzene, 1-chloro-4-(1-phenylethenyl) (CAS 18218-20-7)

  • Molecular Formula : C₁₄H₁₁Cl
  • Molecular Weight : 202.69 g/mol
  • Key Differences: Substitutes selenium with chlorine. The absence of selenium eliminates redox activity associated with Se .

Methyl-Substituted Analogs

Benzene, 1-methyl-2-(1-phenylethenyl) (CAS 947-77-3)

  • Molecular Formula : C₁₅H₁₄
  • Molecular Weight : 194.28 g/mol
  • Key Differences: Replaces selenium with a methyl group. The methyl substituent is electron-donating, which could enhance stability but reduce polarizability compared to the selenium-containing compound.

Benzene, 1-methyl-3-(2-phenylethenyl) (CAS 28495-59-2)

  • Molecular Formula : C₁₅H₁₄
  • Molecular Weight : 194.28 g/mol
  • Key Differences : Positional isomerism (methyl at position 3 vs. 2) alters steric and electronic interactions. The meta-substitution may reduce conjugation efficiency compared to para-substituted selenium analogs .

Oxygen-Containing Analogs

Benzene, (1-methoxyethenyl) (CAS 4747-13-1)

  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 134.18 g/mol
  • Key Differences : Replaces selenium with a methoxy group (-OCH₃). The oxygen atom increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the lack of selenium eliminates chalcogen-specific reactivity .

Benzene, 1-methoxy-4-(1-phenylethenyl)- (CAS 4333-75-9)

  • Molecular Formula : C₁₅H₁₄O
  • Molecular Weight : 210.27 g/mol
  • Key Differences : Combines a methoxy group with the phenylethenyl moiety. The electron-donating methoxy group may stabilize the aromatic system but reduce electrophilicity compared to selenium analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Benzene, [(1-phenylethenyl)seleno]- 61634-68-2 C₁₄H₁₂Se 259.205 Selenoether High polarizability, redox-active selenium
Benzene, [(1-methylenepentyl)seleno]- 63831-76-5 C₁₂H₁₆Se 239.215 Aliphatic selenoether Reduced steric hindrance
Benzene, 1-chloro-4-(1-phenylethenyl) 18218-20-7 C₁₄H₁₁Cl 202.69 Chlorine Electron-withdrawing, no redox activity
Benzene, 1-methyl-2-(1-phenylethenyl) 947-77-3 C₁₅H₁₄ 194.28 Methyl Electron-donating, simplified synthesis
Benzene, 1-methoxy-4-(1-phenylethenyl)- 4333-75-9 C₁₅H₁₄O 210.27 Methoxy Increased solubility, polar

Key Findings and Implications

Selenium vs.

Steric and Electronic Effects : Bulkier substituents like 1-phenylethenyl increase steric hindrance, which may influence reaction kinetics compared to smaller groups (e.g., methyl or methoxy) .

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